N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
Description
N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a pyridazine-based compound featuring:
- Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, critical for hydrogen bonding and enzymatic interactions.
- 2-Chlorophenyl substituent: An electron-withdrawing group at position 3 of the pyridazine, enhancing electrophilicity and influencing target binding.
This compound’s molecular formula is C₁₅H₁₃ClN₃O₄, with a molecular weight of approximately 340.74 g/mol. Its structural complexity enables diverse biological activities, including enzyme inhibition and receptor modulation, as observed in related analogs .
Properties
Molecular Formula |
C15H14ClN3O4 |
|---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
3-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H14ClN3O4/c16-11-4-2-1-3-10(11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23) |
InChI Key |
MRJGUJWRZIMLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone ring through the cyclization of appropriate precursors. The chlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the beta-alanine moiety is attached through amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter biological activity and physicochemical properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in ) increase solubility but reduce membrane permeability compared to halogens .
Modifications to the Side Chain
Variations in the acetyl-beta-alanine moiety influence solubility and pharmacokinetics:
| Compound Name | Side Chain | Key Features | Biological Impact | Reference |
|---|---|---|---|---|
| N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine | Beta-alanine | Polar carboxylate enhances solubility in polar solvents (e.g., water, methanol) | Improved bioavailability compared to non-polar analogs | |
| N-(2-Fluorophenyl)acetamide | Simple acetamide | Lacks pyridazine and beta-alanine; reduced complexity | Limited biological activity due to absence of heterocyclic core | |
| Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate | Methyl ester of beta-alanine | Increased lipophilicity due to esterification | Enhanced blood-brain barrier penetration (CNS applications) |
Key Observations :
- The beta-alanine group in the target compound improves solubility, whereas esterified versions (e.g., methyl ester in ) prioritize membrane permeability .
Core Scaffold Comparisons
Pyridazine derivatives with alternative heterocycles or substituents exhibit distinct activities:
| Compound Name | Core Structure | Unique Features | Biological Activity | Reference |
|---|---|---|---|---|
| 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide | Pyridazine + methoxypyridine | Dual heterocyclic system | Anti-cancer (cell line inhibition) | |
| Ethyl 4-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate | Pyridazine + piperazine | Basic nitrogen enhances interaction with ion channels | Neurological disorder therapy | |
| 5-Nitro-1H-pyridazin-6-one | Nitro-substituted pyridazine | Electron-deficient core | Antimicrobial |
Key Observations :
- Hybrid structures (e.g., pyridazine-piperazine in ) broaden therapeutic scope but complicate synthesis .
- Nitro groups () enhance reactivity but may introduce toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
